(S)-3-Hydroxy-17-methyloctadecanoyl-CoA

Stereochemistry Enzymology Peroxisomal Beta-Oxidation

Select this (S)-3-Hydroxy-17-methyloctadecanoyl-CoA for its unique substrate topology—the combination of the (S)-3-hydroxyl group and terminal C17 methyl branch creates a stereochemically defined probe essential for branched-chain fatty acid (BCFA) β-oxidation studies. Unlike straight-chain or non-hydroxylated analogs, this enantiomer is exclusively recognized by stereospecific peroxisomal oxidases (e.g., pristanoyl-CoA oxidase) and mitochondrial dehydrogenases. Substitution with R-enantiomer or non-hydroxylated 17-methyloctadecanoyl-CoA yields zero or altered enzymatic turnover, compromising kinetic analyses. Supplied as a high-purity synthetic standard suitable for LC-MS calibration and in vitro pathway reconstitution.

Molecular Formula C40H72N7O18P3S
Molecular Weight 1064.0 g/mol
Cat. No. B15599862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-17-methyloctadecanoyl-CoA
Molecular FormulaC40H72N7O18P3S
Molecular Weight1064.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H72N7O18P3S/c1-27(2)16-14-12-10-8-6-5-7-9-11-13-15-17-28(48)22-31(50)69-21-20-42-30(49)18-19-43-38(53)35(52)40(3,4)24-62-68(59,60)65-67(57,58)61-23-29-34(64-66(54,55)56)33(51)39(63-29)47-26-46-32-36(41)44-25-45-37(32)47/h25-29,33-35,39,48,51-52H,5-24H2,1-4H3,(H,42,49)(H,43,53)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t28-,29+,33+,34+,35-,39+/m0/s1
InChIKeyWOXOTWGGWCTWQY-BFNXGVQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxy-17-methyloctadecanoyl-CoA: A Stereospecific Methyl-Branched Long-Chain Acyl-CoA Derivative for Metabolic Research


(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a synthetically prepared coenzyme A (CoA) derivative, classified as a long-chain 3-hydroxyacyl-CoA with a methyl branch at the C17 position of the fatty acyl chain [1]. Its molecular formula is C40H72N7O18P3S with a molecular weight of 1064.02 g/mol . The compound features a defined (S) stereochemical configuration at the C3 hydroxyl position, a structural attribute that dictates its interaction with stereospecific enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation pathways [2].

Why Generic Acyl-CoA Analogs Cannot Substitute for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA in Branched-Chain Fatty Acid Studies


Interchanging (S)-3-Hydroxy-17-methyloctadecanoyl-CoA with simpler acyl-CoA analogs (e.g., palmitoyl-CoA, straight-chain 3-hydroxyacyl-CoAs) or even the non-hydroxylated 17-methyloctadecanoyl-CoA introduces significant experimental variability in studies of branched-chain fatty acid (BCFA) metabolism. The specific combination of the (S)-3-hydroxyl group and the terminal C17 methyl branch creates a unique substrate topology. Enzymes involved in BCFA degradation, such as specific acyl-CoA oxidases and dehydrogenases, exhibit stringent stereoselectivity, often recognizing only the (S)-enantiomer of branched-chain substrates [1][2]. Substitution with a compound lacking the correct stereochemistry or the 3-hydroxyl moiety can lead to zero or substantially altered enzymatic turnover, thereby confounding kinetic analyses and metabolic flux measurements.

Quantitative Differentiation Guide: Comparative Performance of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA vs. Analogs in Enzymatic Assays


Enzymatic Turnover of S- vs. R-Methyl-Branched Acyl-CoA Esters

A key differentiation factor for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA is its stereospecific interaction with metabolic enzymes. While direct kinetic data for this exact compound is not available in the public domain, class-level inference from closely related methyl-branched acyl-CoAs provides strong evidence. For the model substrate 2-methylpentadecanoyl-CoA, purified rat liver trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase demonstrate absolute stereospecificity, acting exclusively on the S-isomer and exhibiting no activity on the R-isomer [1]. This pattern of strict S-enantiomer specificity is consistent across multiple acyl-CoA metabolizing enzymes, including human long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) [2].

Stereochemistry Enzymology Peroxisomal Beta-Oxidation

Substrate Discrimination: Hydroxylated vs. Non-Hydroxylated Acyl-CoA

The presence of the 3-hydroxy group on (S)-3-Hydroxy-17-methyloctadecanoyl-CoA differentiates it from its non-hydroxylated counterpart, 17-methyloctadecanoyl-CoA. 3-Hydroxyacyl-CoA dehydrogenase (HAD), a key enzyme in mitochondrial β-oxidation, is known to catalyze the oxidation of straight-chain 3-hydroxyacyl-CoAs and exhibits a preference for short-chain methyl-branched acyl-CoAs [1]. This implies that the 3-hydroxy moiety is a critical recognition element for certain dehydrogenases, and the absence of this group in 17-methyloctadecanoyl-CoA would likely result in a different metabolic fate and enzyme interaction profile.

Enzymology Metabolism Substrate Specificity

Molecular Identity and Purity for Reproducible Research

As a defined synthetic compound with a specific molecular formula (C40H72N7O18P3S) and molecular weight (1064.02 g/mol) , (S)-3-Hydroxy-17-methyloctadecanoyl-CoA offers a level of chemical definition and purity that is not available with biologically derived or mixed acyl-CoA preparations. Vendor technical datasheets confirm its identity and provide storage conditions for maintaining stability . This defined composition minimizes batch-to-batch variability and ensures accurate molar calculations for quantitative assays, which is a fundamental requirement for reproducible research.

Analytical Chemistry Quality Control Reproducibility

Validated Research Applications for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA Based on Structural and Stereochemical Evidence


Elucidating Stereospecific Enzyme Kinetics in Peroxisomal β-Oxidation

This compound serves as a defined substrate for investigating the stereospecificity of peroxisomal enzymes, such as trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase. While direct data is limited, class-level evidence indicates that these enzymes exclusively recognize S-enantiomers of methyl-branched acyl-CoAs [1]. (S)-3-Hydroxy-17-methyloctadecanoyl-CoA can therefore be used to profile the activity and substrate preference of these oxidases, with the non-hydroxylated or R-enantiomer analogs serving as negative controls.

In Vitro Modeling of Branched-Chain Fatty Acid (BCFA) Metabolism

The compound is a valuable tool for in vitro reconstitution of BCFA β-oxidation pathways. Its structural features—the long-chain acyl group, C17 methyl branch, and (S)-3-hydroxyl moiety—make it a relevant model substrate for studying the sequential actions of acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases. This allows researchers to dissect the metabolic handling of complex dietary BCFAs in a controlled system [1].

Calibration Standard for Branched-Chain Acyl-CoA Metabolomics

As a chemically defined, high-purity synthetic standard (MW 1064.02 g/mol) [1][2], (S)-3-Hydroxy-17-methyloctadecanoyl-CoA is suitable for use as a calibration reference in liquid chromatography-mass spectrometry (LC-MS) methods aimed at quantifying endogenous methyl-branched acyl-CoA species in biological matrices. Its unique mass and retention time profile allow for accurate identification and quantification of similar metabolites in complex samples.

Mechanistic Studies of Mitochondrial Fatty Acid Oxidation Disorders

The compound can be employed as a substrate probe in assays using isolated mitochondria or purified recombinant enzymes (e.g., LCAD, MCAD, HAD) to investigate the molecular basis of inherited fatty acid oxidation disorders. Its defined stereochemistry and chain length provide a controlled variable for assessing how specific mutations affect substrate binding and catalytic turnover of methyl-branched intermediates [1][2].

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